N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
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Description
Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Synthesis Analysis
Thiazole derivatives can be synthesized from easily accessible compounds like p-chlorobenzoic acid . The process involves the incorporation of two different pharmacophores in a single structure, leading to the development of novel derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been observed to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial and Antiviral Applications
- Novel thiazole derivatives have been synthesized and evaluated for their antimicrobial activity, with certain compounds showing high antibacterial activity against various pathogens and significant anticandidal effects against strains like C. parapsilosis and C. glabrata. These compounds also exhibited cytotoxicity against leukemia cells, highlighting their potential in antimicrobial and anticancer therapies (Dawbaa et al., 2021).
- Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment were synthesized, showing antibacterial and antifungal properties, which could be promising for developing new antimicrobial agents (Baranovskyi et al., 2018).
Herbicidal Activities
- Chiral thiadiazolopyrimidine derivatives bearing a 4-chlorophenyl moiety have been designed and synthesized, demonstrating moderate to improved herbicidal activities against various weeds. This research indicates the potential of such compounds in agricultural applications to manage weed growth efficiently (Duan et al., 2010).
Treatment for Alzheimer’s Disease
- N-substituted derivatives of a specific oxadiazole compound were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds have shown promising results in enzyme inhibition activity against the acetylcholinesterase (AChE) enzyme, critical for developing treatments for Alzheimer's (Rehman et al., 2018).
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS2/c1-11-13(12(2)22-18(21-11)26-3)8-9-17(25)24-19-23-16(10-27-19)14-6-4-5-7-15(14)20/h4-7,10H,8-9H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMPYKWYOSEMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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